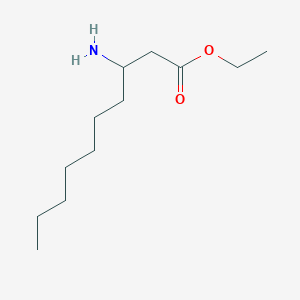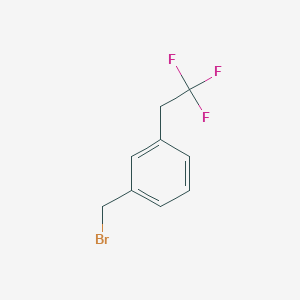
1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene typically involves the bromination of 3-(2,2,2-trifluoroethyl)toluene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 3-(2,2,2-trifluoroethyl)toluene.
科学的研究の応用
1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, especially those containing trifluoromethyl groups which are important in medicinal chemistry.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene involves its ability to participate in radical and nucleophilic substitution reactions. The bromomethyl group is particularly reactive, allowing for the introduction of various functional groups. The trifluoroethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific chemical transformations it undergoes.
類似化合物との比較
- 1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)benzene
- 1-(Bromomethyl)-3-(trifluoromethyl)benzene
Comparison: 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene is unique due to the specific positioning of the bromomethyl and trifluoroethyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards nucleophiles and oxidizing agents.
特性
分子式 |
C9H8BrF3 |
|---|---|
分子量 |
253.06 g/mol |
IUPAC名 |
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8BrF3/c10-6-8-3-1-2-7(4-8)5-9(11,12)13/h1-4H,5-6H2 |
InChIキー |
ZMPLMJZLGJSEIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CBr)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


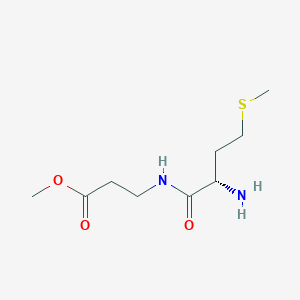
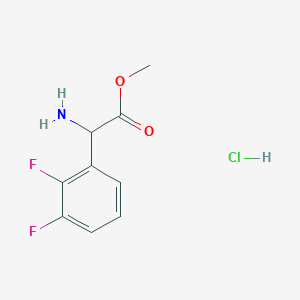

![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
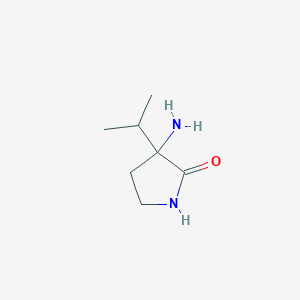
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
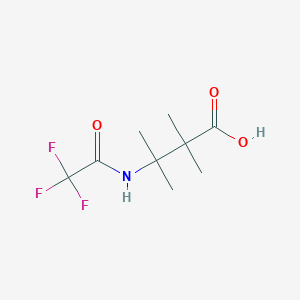

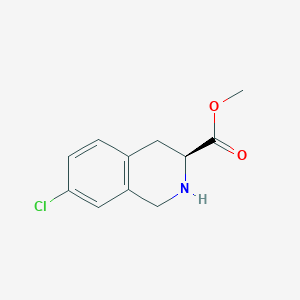
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
